molecular formula C20H33N5O B5502648 6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5502648
M. Wt: 359.5 g/mol
InChI Key: JROWYOQCSCUSQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including electrophilic fluorination, palladium catalyzed reactions, and nucleophilic substitution reactions, aimed at introducing specific functional groups to achieve the desired structural and pharmacological properties (Eskola et al., 2002); (Mallesha et al., 2012). These methodologies underscore the complexity and versatility in synthesizing piperazine-based compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including considerations of tautomeric forms and hydrogen bonding, is crucial for understanding their biological activity and interaction with biological targets. Studies often employ crystallography and NMR to elucidate these structures, providing insights into their three-dimensional conformation and potential reactive sites (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can include cyclization, condensation, and substitution reactions, which are essential for modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The introduction of various substituents through these reactions can significantly impact the molecule's reactivity and interaction with biological systems (Sheng-ju, 2008).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. Piperazine derivatives' physical properties can influence their formulation and delivery in potential pharmaceutical applications. Techniques like X-ray crystallography provide detailed information on the crystalline structures, which is critical for understanding the compound's behavior in different environments (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the application of piperazine derivatives in research and drug development. Studies focus on understanding these properties to optimize the compounds for specific applications, including their role as intermediates in the synthesis of more complex molecules or as potential therapeutic agents (Wustrow et al., 1997).

Scientific Research Applications

Piperazine Derivatives and Anti-Mycobacterial Activity

Piperazine, a six-membered nitrogen-containing heterocycle, serves as a critical scaffold in numerous marketed drugs with diverse pharmacological activities. Its derivatives, including those structurally related to 6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, have shown potent anti-mycobacterial properties. These compounds have been effective against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analysis of piperazine-based anti-TB molecules provides valuable insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives exhibit a broad range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent applications. The modification of substitution patterns on the piperazine nucleus significantly affects the medicinal potential of resultant molecules. Piperazine-based molecules' flexibility as a building block for drug discovery underscores the importance of such structures in designing novel compounds for various diseases (Rathi et al., 2016).

Novel Opioid-like Compound: MT-45

The structural analogue 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), exhibiting opioid-like properties, highlights the versatility of piperazine derivatives in producing compounds with significant pharmacological effects. MT-45, available over the Internet, demonstrates opioid-like desired and unwanted effects, suggesting a potential for similar dependence liability to other opioids. This insight into MT-45's pharmacological profile provides a foundation for further exploration of piperazine derivatives in opioid receptor targeting (Siddiqi et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This section includes information about the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with the compound .

properties

IUPAC Name

3-cyclohexyl-1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O/c1-16-21-18(23(2)3)15-19(22-16)24-11-13-25(14-12-24)20(26)10-9-17-7-5-4-6-8-17/h15,17H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROWYOQCSCUSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-(4-(6-(dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one

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